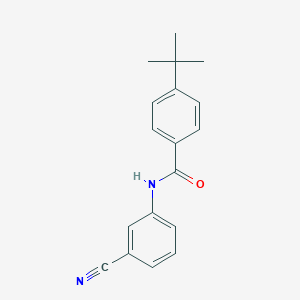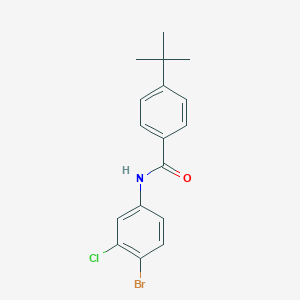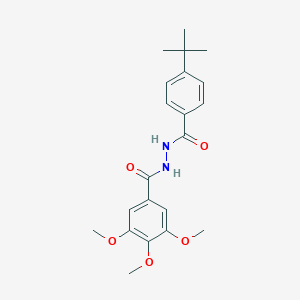![molecular formula C22H24N4O6 B321879 N-(4-{[2-(4-NITROPHENOXY)ACETOHYDRAZIDO]CARBONYL}PHENYL)CYCLOHEXANECARBOXAMIDE](/img/structure/B321879.png)
N-(4-{[2-(4-NITROPHENOXY)ACETOHYDRAZIDO]CARBONYL}PHENYL)CYCLOHEXANECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[2-(4-NITROPHENOXY)ACETOHYDRAZIDO]CARBONYL}PHENYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound with the molecular formula C22H24N4O6 It is characterized by the presence of a nitrophenoxy group, an acetyl hydrazino group, and a cyclohexanecarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(4-NITROPHENOXY)ACETOHYDRAZIDO]CARBONYL}PHENYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 4-nitrophenoxyacetic acid: This can be achieved by reacting 4-nitrophenol with chloroacetic acid in the presence of a base.
Acetylation: The 4-nitrophenoxyacetic acid is then acetylated using acetic anhydride to form 4-nitrophenoxyacetyl chloride.
Hydrazination: The 4-nitrophenoxyacetyl chloride is reacted with hydrazine hydrate to form 4-nitrophenoxyacetyl hydrazine.
Coupling with 4-aminobenzoyl chloride: The 4-nitrophenoxyacetyl hydrazine is then coupled with 4-aminobenzoyl chloride to form the intermediate product.
Cyclohexanecarboxylation: Finally, the intermediate product is reacted with cyclohexanecarboxylic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(4-{[2-(4-NITROPHENOXY)ACETOHYDRAZIDO]CARBONYL}PHENYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetyl hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazino derivatives.
科学研究应用
N-(4-{[2-(4-NITROPHENOXY)ACETOHYDRAZIDO]CARBONYL}PHENYL)CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-{[2-(4-NITROPHENOXY)ACETOHYDRAZIDO]CARBONYL}PHENYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The nitrophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The acetyl hydrazino group can form hydrogen bonds with target proteins, affecting their function. The cyclohexanecarboxamide moiety may enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
N-(4-{[2-({4-nitrophenoxy}acetyl)hydrazino]carbonyl}phenyl)acetamide: Similar structure but with an acetamide group instead of a cyclohexanecarboxamide group.
N-(4-{[2-({4-nitrophenoxy}acetyl)hydrazino]carbonyl}phenyl)benzoate: Similar structure but with a benzoate group instead of a cyclohexanecarboxamide group.
Uniqueness
N-(4-{[2-(4-NITROPHENOXY)ACETOHYDRAZIDO]CARBONYL}PHENYL)CYCLOHEXANECARBOXAMIDE is unique due to the presence of the cyclohexanecarboxamide moiety, which may confer distinct chemical and biological properties compared to its analogs
属性
分子式 |
C22H24N4O6 |
|---|---|
分子量 |
440.4 g/mol |
IUPAC 名称 |
N-[4-[[[2-(4-nitrophenoxy)acetyl]amino]carbamoyl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H24N4O6/c27-20(14-32-19-12-10-18(11-13-19)26(30)31)24-25-22(29)16-6-8-17(9-7-16)23-21(28)15-4-2-1-3-5-15/h6-13,15H,1-5,14H2,(H,23,28)(H,24,27)(H,25,29) |
InChI 键 |
QKFXAQAKCUUDNK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[(4-Bromo-3-methylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B321800.png)
![2-(4-bromo-3-methylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B321801.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B321802.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B321803.png)
![2-(4-bromo-3-methylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B321804.png)
![2-(4-bromo-3-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B321805.png)
![1-[(4-Bromo-3-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B321807.png)
![4-tert-butyl-N'-[(4-nitrophenoxy)acetyl]benzohydrazide](/img/structure/B321811.png)
![4-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B321812.png)
![4-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B321814.png)
![N-(4-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B321816.png)

